molecular formula C18H15N3O5S2 B2357285 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898458-99-6

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2357285
M. Wt: 417.45
InChI Key: AZOZTQADEJRNPR-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetate” is similar in structure . It has a molecular formula of C13H12N2O4S and a molecular weight of 292.31038 .


Synthesis Analysis

There are derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone that have been synthesized and evaluated for their inhibitory effect on the human .


Molecular Structure Analysis

The structure of “ethyl 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetate” includes a thiazole ring attached to a nitrophenyl group and an ethyl acetate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetate” can be found on various chemical databases .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : A study found that certain heterocyclic compounds, including derivatives similar to 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, exhibit sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these compounds have shown antifungal activity against Candida albicans (Sych et al., 2019).

  • Synthesis and Antimicrobial Evaluation : Another study focused on the synthesis of thiazole derivatives, including benzamide compounds, and confirmed their antimicrobial activity against various bacterial and fungal species (Chawla, 2016).

Anticancer Properties

  • Anticancer Evaluation : Research on substituted benzamides, similar in structure to the compound , demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

  • Pro-apoptotic Indapamide Derivatives : A study synthesized derivatives of indapamide, which is structurally related to 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, and found significant proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).

Inhibition of Carbonic Anhydrase

  • Carbonic Anhydrase Inhibitors : A study synthesized metal complexes of a compound structurally related to 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide. These complexes demonstrated strong inhibitory properties against human carbonic anhydrase isoenzymes (Büyükkıdan et al., 2013).

Antimalarial and COVID-19 Drug Potential

  • Antimalarial and COVID-19 Applications : Research involving sulfonamide derivatives, related to the compound , demonstrated antimalarial activity and potential as a COVID-19 drug, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Anticonvulsant Activity

  • Anticonvulsant Properties : Compounds synthesized from 1,3,4-thiadiazole derivatives, similar to 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, exhibited significant anticonvulsant activity in studies (Singh et al., 2012).

Safety And Hazards

Information on the safety and hazards of “ethyl 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetate” can also be found on various chemical databases .

Future Directions

The future directions for research on this compound or its derivatives could involve further exploration of their potential biological activities .

properties

IUPAC Name

2-ethylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)16-9-4-3-8-14(16)17(22)20-18-19-15(11-27-18)12-6-5-7-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOZTQADEJRNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

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